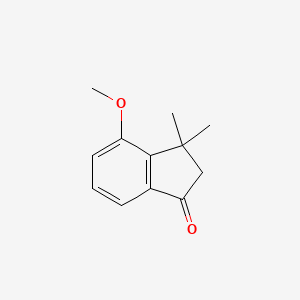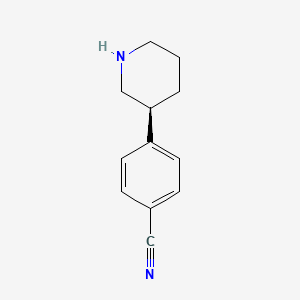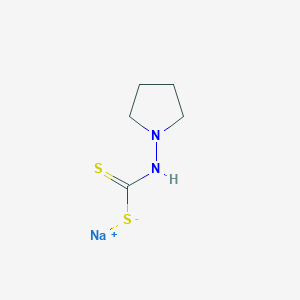
3-Chloro-3-(4-methylphenoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(p-tolyloxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a chloro group and a p-tolyloxy group attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
The synthesis of 3-Chloro-3-(p-tolyloxy)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyloxybenzene with chloroform and a base, followed by the introduction of diazirine functionality through a series of steps involving chlorination and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Chloro-3-(p-tolyloxy)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
3-Chloro-3-(p-tolyloxy)-3H-diazirine has several scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Industry: The compound is used in the synthesis of various organic materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(p-tolyloxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling and other photochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
3-Chloro-3-(p-tolyloxy)-3H-diazirine can be compared with other diazirine compounds, such as:
- 3-Chloro-3-(m-tolyloxy)-3H-diazirine
- 3-Chloro-3-(o-tolyloxy)-3H-diazirine
- 3-Chloro-3-(phenoxy)-3H-diazirine
These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique combination of the chloro and p-tolyloxy groups in 3-Chloro-3-(p-tolyloxy)-3H-diazirine provides distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
307514-61-0 |
|---|---|
Formule moléculaire |
C8H7ClN2O |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
3-chloro-3-(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3 |
Clé InChI |
ZPPJRYHPJGDUEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2(N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)

![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)




